![molecular formula C16H15N5O4 B2739050 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid CAS No. 878736-39-1](/img/structure/B2739050.png)
2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is a complex organic compound, known for its significant roles in various scientific research fields. Its structural configuration, which includes both imidazole and purine rings, lends it unique chemical properties that make it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the preparation of the imidazole ring, followed by fusion with a purine precursor under controlled conditions. Reaction intermediates are purified using chromatographic techniques.
Route 2: Another approach involves the cyclization of a suitable precursor containing both imidazole and purine moieties, facilitated by acidic or basic catalysts, under thermal or microwave-assisted conditions.
Industrial Production Methods
In industrial settings, the synthesis of 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid is scaled up using optimized conditions that maximize yield while minimizing by-products. Continuous flow reactors and high-efficiency separation techniques are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It is reducible under mild conditions to yield reduced forms which are potential intermediates for further reactions.
Substitution: The compound is reactive towards nucleophilic and electrophilic substitution reactions, especially at the imidazole ring positions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various other nucleophiles and electrophiles.
Major Products
Oxidized Forms: Result from oxidation reactions, often involving oxygen incorporation.
Reduced Forms: Result from reduction reactions, maintaining the core structure but altering oxidation states.
Substituted Derivatives: Result from substitution reactions, potentially modifying biological activity.
Scientific Research Applications
This compound finds applications in diverse scientific fields:
Chemistry: Used as a ligand in coordination chemistry, facilitating the study of metal complexes.
Biology: Serves as a molecular probe in biochemical assays due to its distinctive structural features.
Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: Employed in the synthesis of advanced materials and as an intermediate in pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors in biological systems. Its structure allows it to inhibit certain enzymatic pathways crucial for viral replication or cancer cell proliferation, often through competitive or allosteric inhibition mechanisms.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, 2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid exhibits enhanced stability and bioavailability, making it more suitable for therapeutic applications.
Similar Compounds
8-Phenylguanine: Shares the purine core but lacks the imidazole ring.
Imidazole-4-carboxamide derivatives: Have the imidazole core but different substituents and functional groups.
Properties
IUPAC Name |
2-(4-methyl-1,3-dioxo-6-phenyl-7,8-dihydropurino[7,8-a]imidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-18-13-12(14(24)21(16(18)25)9-11(22)23)20-8-7-19(15(20)17-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLKREACSGWUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

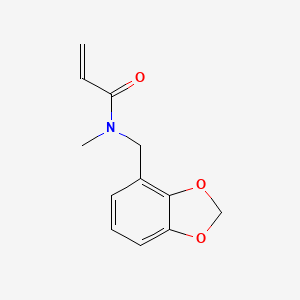

![ethyl 6-(3,4-difluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2738974.png)

![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide](/img/structure/B2738978.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2738980.png)
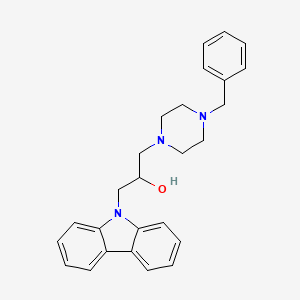
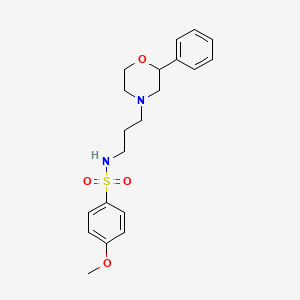
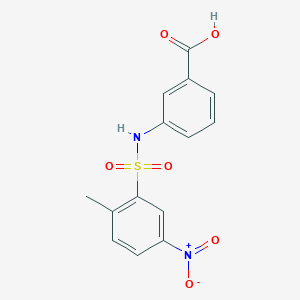
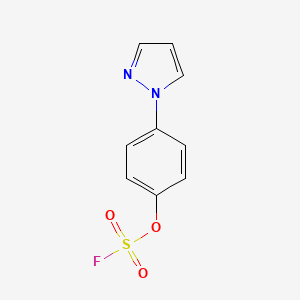
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
